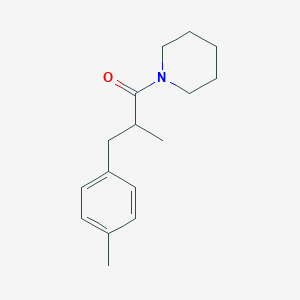
2-Methyl-3-(4-methylphenyl)-1-piperidin-1-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(4-methylphenyl)-1-piperidin-1-ylpropan-1-one, also known as 4'-Methyl-α-pyrrolidinohexiophenone (4-MPH), is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that has gained popularity in recent years due to its effects on the central nervous system. The drug is known for its ability to enhance cognitive and physical performance, making it a popular choice among students and athletes.
作用機序
The mechanism of action of 4-MPH is similar to that of other stimulant drugs such as amphetamines and cocaine. The drug works by increasing the levels of dopamine and norepinephrine in the brain, which leads to an increase in alertness, focus, and energy. The drug also inhibits the reuptake of these neurotransmitters, prolonging their effects in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPH are similar to those of other stimulant drugs. The drug increases heart rate, blood pressure, and body temperature. It also causes a release of glucose and fatty acids into the bloodstream, which provides the body with energy. The drug also has a potent effect on the reward system in the brain, leading to feelings of euphoria and pleasure.
実験室実験の利点と制限
4-MPH has several advantages for use in laboratory experiments. The drug has a potent effect on the central nervous system, making it a useful tool for studying the dopamine and norepinephrine neurotransmitter systems. The drug is also relatively easy to synthesize and purify, making it accessible to researchers. However, the drug has several limitations, including its potential for abuse and its effects on the cardiovascular system.
将来の方向性
There are several potential directions for future research on 4-MPH. One area of interest is the drug's potential as a treatment for ADHD and other related disorders. Another area of interest is the drug's effects on the reward system in the brain and its potential for addiction. Further research is also needed to understand the long-term effects of the drug on the cardiovascular system and other organs in the body.
In conclusion, 2-Methyl-3-(4-methylphenyl)-1-piperidin-1-ylpropan-1-one or 4-MPH is a synthetic stimulant drug that has gained popularity due to its effects on the central nervous system. The drug has been extensively studied in the field of neuroscience and pharmacology, and it has several potential applications in the treatment of ADHD and other related disorders. However, the drug has several limitations, including its potential for abuse and its effects on the cardiovascular system. Further research is needed to understand the long-term effects of the drug on the body and its potential for addiction.
合成法
The synthesis of 4-MPH involves the reaction of 4-methylpropiophenone with pyrrolidine and hydrochloric acid. The reaction takes place under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography. The synthesis of 4-MPH is a complex process that requires a high level of expertise and specialized equipment.
科学的研究の応用
4-MPH has been extensively studied in the field of neuroscience and pharmacology. The drug has been shown to have a potent effect on the central nervous system, specifically the dopamine and norepinephrine neurotransmitter systems. Studies have also shown that 4-MPH has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes the drug a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders.
特性
IUPAC Name |
2-methyl-3-(4-methylphenyl)-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)12-14(2)16(18)17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGVUKMBYINHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-methylphenyl)-1-piperidin-1-ylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7590841.png)
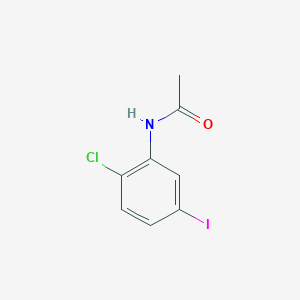


![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
![[4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B7590871.png)
![4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B7590874.png)
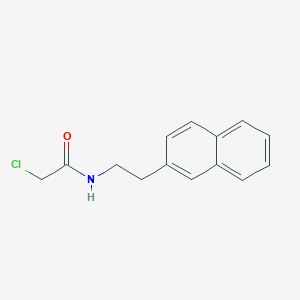

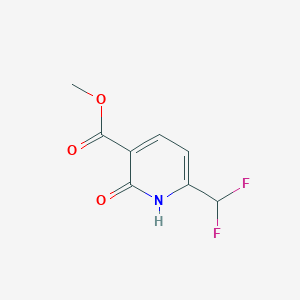
![(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7590887.png)
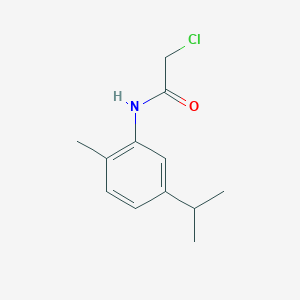
![N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide](/img/structure/B7590894.png)
![3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B7590914.png)